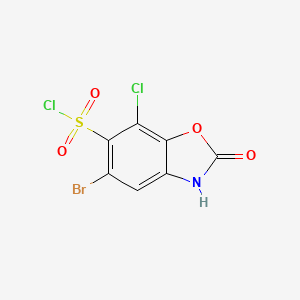

5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Descripción

5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a halogenated benzoxazole derivative featuring a sulfonyl chloride functional group. This compound is structurally characterized by a fused benzoxazole ring system substituted with bromine and chlorine at positions 5 and 7, respectively, and a sulfonyl chloride group at position 4. Such halogenated sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceuticals, where reactivity and regioselectivity are influenced by the electronic and steric effects of substituents . The bromine and chlorine atoms enhance electrophilic aromatic substitution (EAS) reactivity, while the sulfonyl chloride group enables nucleophilic displacement reactions, making it versatile for further functionalization.

Propiedades

IUPAC Name |

5-bromo-7-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWJSKVRMYJKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)S(=O)(=O)Cl)Cl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-substituted aniline with a carboxylic acid derivative under acidic conditions.

Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or thionyl chloride.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be accomplished by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors can be used.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the efficient synthesis of the compound.

Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Nitrated, Sulfonated, and Halogenated Benzoxazoles: Resulting from electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s reactivity and stability can be compared to analogs with varying halogen substituents or sulfonyl groups:

- 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Replacing bromine with chlorine at position 5 reduces molecular weight (Br: ~80 g/mol vs. Chlorine’s smaller atomic radius may also reduce steric hindrance during reactions .

- 5-Fluoro-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride : Fluorine’s strong electron-withdrawing nature increases ring electrophilicity compared to bromine, but its small size may alter crystal packing or solubility .

- Non-sulfonylated analogs (e.g., 5-bromo-7-chloro-1,3-benzoxazole): The absence of the sulfonyl chloride group eliminates nucleophilic displacement pathways, limiting utility in sulfonamide synthesis .

Hazard and Stability

Chlorinated and brominated aromatic compounds are often classified as hazardous due to toxicity and environmental persistence. lists chlorinated benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) as hazardous, suggesting that the bromo-chloro-sulfonyl chloride compound may require stringent handling protocols .

Data Tables

Table 1: Comparison of Halogenated Benzoxazole Sulfonyl Chlorides

| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Melting Point (°C) | Key Reactivity |

|---|---|---|---|---|

| 5-Bromo-7-chloro-...-sulfonyl chloride | ~348.5 | Br (5), Cl (7) | Not reported | High EAS, nucleophilic displacement |

| 5,7-Dichloro-...-sulfonyl chloride | ~304.0 | Cl (5,7) | ~120–125 | Moderate EAS, faster sulfonylation |

| 5-Fluoro-7-chloro-...-sulfonyl chloride | ~292.0 | F (5), Cl (7) | ~90–95 | Enhanced EAS, reduced thermal stability |

Table 2: Hazard Profiles of Related Compounds (Based on )

| Compound | Hazard Class | Key Risks |

|---|---|---|

| 2-Chlorobenzoyl chloride | Corrosive | Skin burns, respiratory irritation |

| Chloroacetophenone | Lachrymator | Severe eye irritation |

| Target compound (inferred) | Toxic/Corrosive | Likely similar to chlorinated analogs |

Actividad Biológica

5-Bromo-7-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₃BrClN₁O₂S |

| Molecular Weight | 248.46 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Biological Activity Overview

Research indicates that benzoxazole derivatives exhibit a range of biological activities. Specifically, 5-bromo derivatives have shown promise in antimicrobial and anticancer applications.

Antimicrobial Activity

A study assessing various benzoxazole derivatives found that many exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds varied widely, with some derivatives showing MIC values as low as 7.81 µg/ml against certain pathogens .

In particular, the compound's structure appears to influence its antimicrobial efficacy. For example, modifications that enhance electron-donating capabilities have been correlated with increased antibacterial activity .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 1 | Bacillus subtilis | 15 |

| 2 | Staphylococcus aureus | 10 |

| 3 | Escherichia coli | >100 |

| 4 | Candida albicans | 20 |

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been widely studied. Research has shown that several compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, studies indicate that certain benzoxazole derivatives can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Case Study: Cytotoxicity Testing

In a notable study, a series of substituted benzoxazole derivatives were tested against multiple cancer cell lines. The results demonstrated a strong correlation between structural modifications and cytotoxic potency. Compounds with electron-donating groups showed enhanced activity against breast cancer cells compared to those with electron-withdrawing groups .

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| A | MCF-7 | 12 |

| B | A549 | 15 |

| C | HepG2 | 18 |

| D | PC3 | 25 |

The mechanisms by which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the sulfonyl chloride group may play a critical role in the reactivity of the compound with biological targets. This reactivity could lead to the disruption of cellular processes in pathogens and cancer cells alike.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.